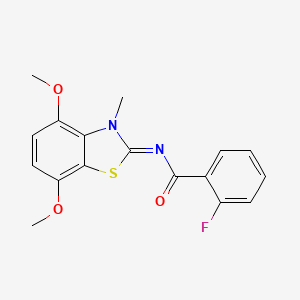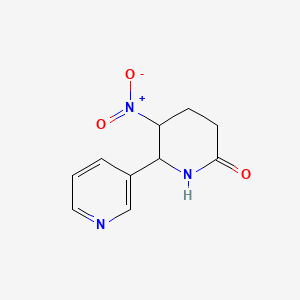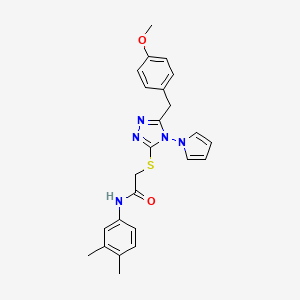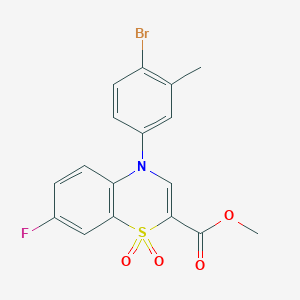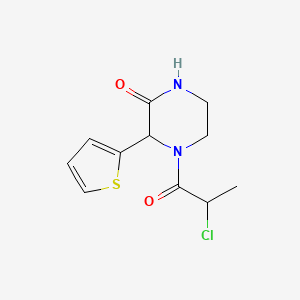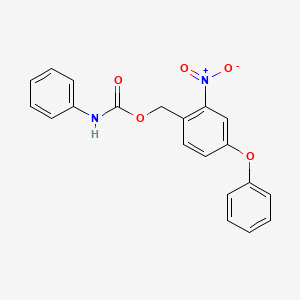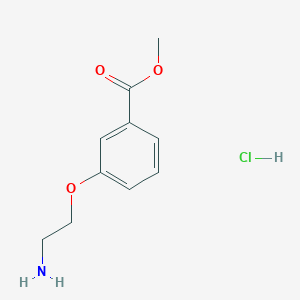![molecular formula C14H15F2NO B2751794 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2320523-24-6](/img/structure/B2751794.png)
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H15F2NO and its molecular weight is 251.277. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one and its derivatives are explored as advanced building blocks in drug discovery. The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, for instance, has been highlighted as a method for creating conformationally restricted analogues of proline, such as 2,3-ethanoproline. This approach demonstrates the compound's utility in synthesizing complex structures for pharmaceutical applications (Druzhenko et al., 2018).
Catalytic Potential in Organic Reactions
The catalytic potential of 7-azabicyclo[2.2.1]heptane derivatives has been investigated in the context of organic reactions, such as the direct aldol reaction. One study assessed the enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and found it to be more selective than its monocyclic analogue beta-proline in catalyzing these reactions, indicating its significance in improving enantioselectivity in synthetic chemistry (Armstrong et al., 2009).
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues, such as nonchiral pipecolic acid analogues, from this compound has been described. These analogues serve as practical syntheses for compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic and others, demonstrating the compound's versatility in producing biologically relevant structures (Radchenko et al., 2009).
Aerobic Alcohol Oxidation
The compound's framework has been identified as optimal for certain hydroxylamines in the copper-cocatalyzed aerobic oxidation of alcohols. Derivatives like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol have been shown to efficiently catalyze the oxidation of secondary alcohols to ketones, highlighting the compound's role in facilitating green chemistry applications (Toda et al., 2023).
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-10-2-1-9(13(16)8-10)7-14(18)17-11-3-4-12(17)6-5-11/h1-2,8,11-12H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWTKAFVNACKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
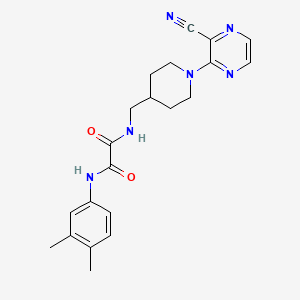
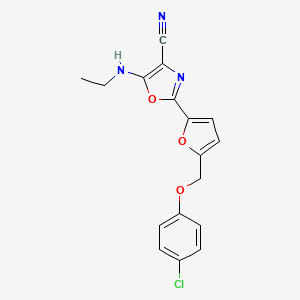
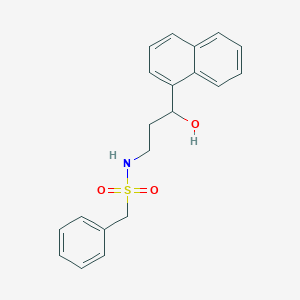
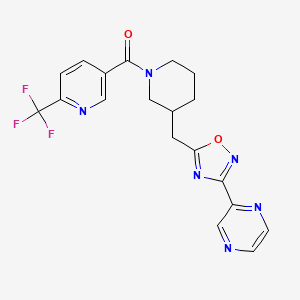
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
